molecular formula C14H15ClN2O3S B2475283 N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide CAS No. 2034526-05-9

N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide

Cat. No.: B2475283
CAS No.: 2034526-05-9
M. Wt: 326.8
InChI Key: HWLANMSZGBFVGX-UHFFFAOYSA-N
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Description

N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with a sulfonamide group and a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of pyridine to form 3-chloropyridine. This intermediate can then undergo a sulfonation reaction to introduce the sulfonamide group. The final step involves the addition of the 3-chlorophenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chlorine atom could result in a variety of substituted derivatives.

Scientific Research Applications

N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-2-sulfonamide
  • N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-4-sulfonamide
  • N-[3-(3-bromophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide

Uniqueness

N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide is unique due to the specific positioning of the sulfonamide and 3-chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxyl group also adds to its versatility in chemical modifications.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c15-12-4-1-3-11(9-12)14(18)6-8-17-21(19,20)13-5-2-7-16-10-13/h1-5,7,9-10,14,17-18H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLANMSZGBFVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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